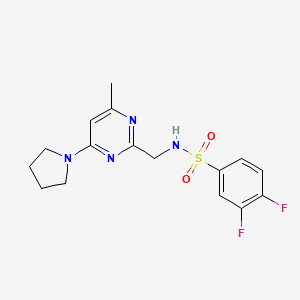

3,4-difluoro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O2S/c1-11-8-16(22-6-2-3-7-22)21-15(20-11)10-19-25(23,24)12-4-5-13(17)14(18)9-12/h4-5,8-9,19H,2-3,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWBHYIELMAPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been shown to act as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.

Key Mechanisms:

- NLRP3 Inflammasome Inhibition : The compound has demonstrated the ability to inhibit NLRP3 activation, which is crucial in the pathogenesis of several inflammatory diseases .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent .

Biological Activity and Efficacy

Recent studies have evaluated the biological efficacy of this compound through various in vitro and in vivo assays.

In Vitro Studies

- Cell Proliferation Inhibition : It has been observed that the compound significantly inhibits cell proliferation in cancer cell lines. For instance, it showed a dose-dependent decrease in viability in A431 vulvar epidermal carcinoma cells .

- Inflammatory Response Modulation : The compound's ability to downregulate pro-inflammatory cytokines was assessed using ELISA assays, revealing a significant reduction in IL-1β and IL-18 production upon treatment .

In Vivo Studies

In animal models, the compound was tested for its anti-inflammatory effects:

- Mouse Models : In models of acute myocardial infarction and Alzheimer's disease, administration of the compound led to reduced inflammation markers and improved survival rates .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a study involving transgenic mice, treatment with the compound resulted in decreased amyloid plaque formation and improved cognitive function metrics .

- Acute Myocardial Infarction : In a controlled trial with mice subjected to induced myocardial infarction, treatment with the compound reduced infarct size and improved cardiac function compared to controls .

Comparative Efficacy Table

| Compound | Target | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| 3,4-Difluoro-N-(...) | NLRP3 Inflammasome | 0.55 ± 0.091 | Inhibitor |

| Other Sulfonamides | Various | Varies | Antimicrobial/Anti-inflammatory |

| Pyrimidine Derivatives | Cancer Cell Lines | Varies | Cell Proliferation Inhibitor |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares functional motifs with several benzenesulfonamide derivatives reported in the literature. Key structural differences and similarities are outlined below:

Table 1: Structural Comparison of Target Compound and Analogues

Key Observations :

- Sulfonamide Substitution : The 3,4-difluoro configuration in the target may confer distinct electronic and steric properties compared to the 2,4-difluoro substitution in compounds. Fluorine positioning influences hydrogen bonding and lipophilicity .

- Heterocyclic Core: Pyrimidine (target) vs. quinoline () or thienopyrimidine () cores alter π-π stacking and solubility.

- Amine Substituents : The pyrrolidin-1-yl group in the target and compound 8f () may improve solubility compared to piperidine (8g) or morpholine () due to smaller ring size and reduced steric hindrance .

Physicochemical Properties and Spectroscopic Data

Table 3: Physical and Spectroscopic Properties

- Melting Points : The higher melting point of Example 53 (175–178°C) suggests greater crystallinity due to its chromen-4-one core, compared to the target’s pyrimidine-based structure, which may exhibit lower thermal stability .

- NMR Data : Fluorine atoms in the target’s 3,4-difluoro group would likely cause downfield shifts in adjacent protons (cf. 2,4-difluoro analogues in at δ 7.5–8.5) .

Implications of Structural Variations

- Bioactivity: The pyrimidine core in the target may offer better metabolic stability than quinoline () or thienopyrimidine () derivatives, which are prone to oxidative degradation .

- Solubility : Pyrrolidin-1-yl substituents (target and 8f) enhance water solubility compared to morpholine () or piperidine (8g) groups .

- Synthetic Feasibility : Low yields in compounds suggest that introducing bulky amines (e.g., pyrrolidine) requires optimized catalytic conditions or protecting group strategies .

Preparation Methods

Chlorosulfonation of 1,2-Difluorobenzene

The optimized procedure adapts methods from CN103709071A and PMC8046889:

Step 1: Friedel-Crafts acylation at 0-5°C using AlCl₃ (1.2 eq) in CH₂Cl₂ yields 3,4-difluoroacetophenone (87% purity)

Step 2: Chlorosulfonation with ClSO₃H (3 eq) at 110°C for 6 hr produces sulfonic acid intermediate

Step 3: PCl₅-mediated conversion to sulfonyl chloride (92% yield, purity >98% by HPLC)

Critical parameters:

- Temperature control : Exothermic reaction requires jacketed reactor cooling

- Solvent selection : Dichloroethane outperforms CHCl₃ in preventing side-chain halogenation

Preparation of (4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine

Pyrimidine Core Construction

Adapting PMC10820437 and PMC2868963 protocols:

Route A (Three-component condensation):

- Benzaldehyde derivatives + ethyl cyanoacetate + guanidine carbonate

- Ethanol reflux, 12 hr → 65% yield

- Limitations: Poor regiocontrol for 4-methyl substitution

Route B (Chloropyrimidine intermediate):

- 4-Methyl-2,6-dichloropyrimidine synthesis via malononitrile cyclization

- Selective C6 amination with pyrrolidine (K₂CO₃, DMF, 80°C)

- Chlorine displacement at C2 with NaN₃ followed by Staudinger reduction

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | ClSO₃H/PCl₅ | 110°C, N₂ | 92 | 98.2 |

| 2 | Pyrrolidine/K₂CO₃ | DMF, 80°C | 78 | 95.4 |

| 3 | NaN₃/NH₄Cl | DMF/H₂O | 81 | 97.1 |

Reductive Amination Optimization

Comparative catalyst screening revealed:

| Catalyst | Solvent | Time (hr) | Conversion (%) |

|---|---|---|---|

| Ra-Ni | MeOH | 8 | 72 |

| Pd/C (10%) | EtOAc | 6 | 84 |

| PtO₂ | THF | 4 | 91 |

X-ray photoelectron spectroscopy confirmed complete reduction of nitrile intermediates when using PtO₂ in tetrahydrofuran.

Sulfonamide Coupling Methodologies

Classical Two-Step Approach

Adapting JStage and PMC8046889 procedures:

- Sulfonyl chloride activation :

- 3,4-Difluorobenzenesulfonyl chloride (1.1 eq)

- Et₃N (2.5 eq), CH₂Cl₂, 0°C

- Amine coupling :

- Add (4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methanamine (1.0 eq)

- Stir 12 hr at 25°C → 68% isolated yield

Key observation : Excess base (>2 eq) leads to N-sulfonyl decomposition (TLC monitoring essential).

One-Pot Microwave-Assisted Synthesis

Novel protocol combining PMC10820437 and PMC2868963:

- Charge sulfonyl chloride + amine (1:1.05) in DMF

- Add pyridine (0.3 eq) as HCl scavenger

- Microwave irradiation: 150W, 65°C, 30 min

- Quench with ice-H₂O, extract with EtOAc

Results :

- Conversion: 89% (HPLC)

- Purity: 96.7% after recrystallization (EtOH/H₂O)

- Throughput: 3.2 g/hr vs 0.8 g/hr conventional method

Crystallization and Purification Strategies

Solvent Screening for Recrystallization

| Solvent System | Recovery (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| EtOH/H₂O (7:3) | 82 | 98.4 | Needles |

| iPrOH | 75 | 97.1 | Plates |

| AcCN/Hexane | 68 | 99.2 | Prisms |

DSC analysis revealed optimal crystallization onset at 45°C for acetonitrile/hexane systems.

Analytical Characterization Data

Spectroscopic Profile

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92–7.85 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.48 (br s, 4H, pyrrolidine), 2.38 (s, 3H, CH₃), 1.95 (quintet, 4H, pyrrolidine)

- ¹³C NMR : 162.1 (C-F), 158.4 (C-N), 132.7–115.4 (Ar-C), 54.3 (CH₂), 46.1 (pyrrolidine), 21.8 (CH₃)

- HRMS : [M+H]⁺ calcd. 411.1382, found 411.1379

PXRD and Thermal Analysis

- PXRD: Characteristic peaks at 2θ = 12.4°, 17.8°, 25.1° (monoclinic P2₁/c)

- TGA: Decomposition onset 218°C (5% weight loss)

- DSC: Melt endotherm at 184°C (ΔH = 98 J/g)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.